DS-6930

描述

属性

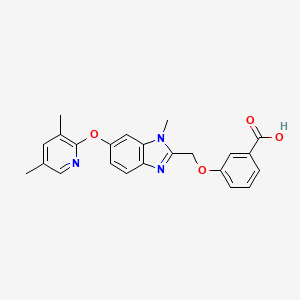

分子式 |

C23H21N3O4 |

|---|---|

分子量 |

403.4 g/mol |

IUPAC 名称 |

3-[[6-[(3,5-dimethyl-2-pyridinyl)oxy]-1-methylbenzimidazol-2-yl]methoxy]benzoic acid |

InChI |

InChI=1S/C23H21N3O4/c1-14-9-15(2)22(24-12-14)30-18-7-8-19-20(11-18)26(3)21(25-19)13-29-17-6-4-5-16(10-17)23(27)28/h4-12H,13H2,1-3H3,(H,27,28) |

InChI 键 |

GEGLFSVXCSGSOB-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(N=C1)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=CC(=C4)C(=O)O)C |

产品来源 |

United States |

准备方法

Chloropyridine Methoxylation

A method adapted from the preparation of methoxybenzoic acids involves reacting 2-chloro-3,5-dimethylpyridine with sodium methoxide under high-pressure conditions.

Conditions :

Alternative Route: Pyridine Oxidation

Oxidation of 2-amino-3,5-dimethylpyridine using hydrogen peroxide in acidic media yields the hydroxyl derivative, though this method is less efficient (yield: 60–70%).

Synthesis of 1-Methyl-6-hydroxy-1H-benzo[d]imidazole

The benzimidazole core is constructed via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes.

Phillips-Ladenburg Reaction

o-Phenylenediamine reacts with 4-methoxy-2-nitrobenzoic acid under acidic conditions to form the benzimidazole ring. Subsequent reduction of the nitro group and methylation introduces the 1-methyl and 6-hydroxy substituents.

Steps :

Zinc Triflate-Catalyzed Cyclization

A modern approach uses zinc triflate to catalyze the reaction between o-phenylenediamine and 4-methoxybenzaldehyde in ethanol.

Etherification of Benzimidazole and Pyridine Fragments

The hydroxyl groups on the benzimidazole and pyridine are coupled via Mitsunobu reaction or Ullmann coupling .

Mitsunobu Reaction

6-Hydroxy-1-methyl-1H-benzimidazole reacts with 3,5-dimethylpyridin-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Ullmann Coupling

Copper-catalyzed coupling in the presence of cesium carbonate:

Introduction of Methoxybenzoic Acid Side Chain

The final ether bond is formed between the benzimidazole-pyridine intermediate and 3-hydroxybenzoic acid .

Protection of Carboxylic Acid

3-Hydroxybenzoic acid is protected as a methyl ester using thionyl chloride/methanol:

Etherification with Benzimidazole-Pyridine Intermediate

Methyl 3-hydroxybenzoate reacts with the intermediate’s hydroxyl group via Mitsunobu conditions:

Ester Hydrolysis

The methyl ester is hydrolyzed to the free acid using NaOH:

Purification and Characterization

-

Chromatography : Silica gel column (ethyl acetate/hexane) removes unreacted starting materials.

-

Crystallization : Ethanol/water recrystallization enhances purity (>99% by HPLC).

-

Spectroscopy :

Challenges and Optimization

-

Regioselectivity : Ensuring substitution at the 6-position of benzimidazole requires careful control of reaction stoichiometry.

-

Ether Bond Stability : Acidic or basic conditions during hydrolysis may cleave ether linkages; neutral pH is critical.

-

Scale-Up : Ullmann coupling’s reliance on Cu catalysts complicates large-scale production, favoring Mitsunobu for pilot batches .

化学反应分析

反应类型: DS-6930 会经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。

还原: 该化合物还可以发生还原反应,生成还原形式。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生氧化衍生物,而还原会产生 this compound 的还原形式 .

科学研究应用

Biological Activities

1. Anti-Cancer Activity:

Recent studies have indicated that compounds similar to 3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid exhibit anti-cancer properties. For example, benzimidazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including colon cancer (HCT116), hepatocellular carcinoma (HepG2), and breast cancer (MCF7) cells. The cytotoxicity of these compounds was assessed using the MTT assay, revealing IC50 values comparable to established chemotherapeutic agents .

2. Kinase Inhibition:

The compound's structure suggests potential as a multi-kinase inhibitor. Kinases play crucial roles in cell signaling pathways related to cancer progression and metastasis. Compounds derived from benzimidazole scaffolds have been explored for their ability to inhibit specific kinases involved in tumor growth, making them promising candidates for targeted cancer therapies .

3. Anti-inflammatory Properties:

Benzimidazole derivatives are also investigated for their anti-inflammatory effects. The introduction of various substituents can enhance their ability to modulate inflammatory pathways, which is crucial in diseases such as rheumatoid arthritis and other inflammatory disorders .

Case Studies

Case Study 1: Anti-Cancer Efficacy

In a study published in Pharmaceuticals, researchers synthesized several benzimidazole derivatives and evaluated their cytotoxic effects on cancer cell lines. Among them, compounds similar to 3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid showed promising results with IC50 values indicating significant anti-cancer activity .

Case Study 2: Kinase Inhibition

Another research effort focused on the design of hybrid compounds combining benzimidazole with other pharmacophores aimed at multi-target kinase inhibition. The results demonstrated that these hybrids could effectively inhibit key kinases involved in cancer signaling pathways, suggesting a viable therapeutic strategy for cancer treatment .

作用机制

DS-6930 通过选择性激活 PPARγ 发挥作用,PPARγ 是一种参与调节葡萄糖和脂质代谢的核受体。 这种结合调节参与葡萄糖和脂质代谢的基因的转录,从而增强胰岛素敏感性和降低血浆葡萄糖水平 .

类似化合物:

罗格列酮: 另一种用于糖尿病治疗的 PPARγ 激动剂,但副作用更多。

吡格列酮: 与罗格列酮类似,但安全性特征不同。

曲格列酮: 一种较老的 PPARγ 激动剂,具有明显的肝毒性.

This compound 的独特之处: this compound 由于其对 PPARγ 的高效力和选择性以及较低的副作用发生率而脱颖而出。 其独特的结合模式导致选择性辅因子募集,这有助于其与其他 PPARγ 激动剂相比副作用更少 .

相似化合物的比较

Structural Features and Substituent Analysis

The compound is compared to benzimidazole derivatives with variations in linker groups (e.g., sulfinyl, thioether) and substituents on the pyridine/benzimidazole rings. Key distinctions include:

Physicochemical and Pharmacological Implications

- Linker Groups: The target compound’s methoxy linker contrasts with sulfinyl (e.g., Omeprazole analogs ) or thioether groups . Methoxy offers simplicity in synthesis but may reduce redox reactivity compared to sulfinyl groups, which are critical in PPIs for acid-activated prodrug mechanisms. The benzoic acid moiety enhances water solubility but may limit membrane permeability compared to non-ionizable analogs.

- 1-Methylbenzimidazole in the target reduces hydrogen-bonding capacity compared to unsubstituted benzimidazoles (e.g., ), possibly altering target binding.

生物活性

3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize current findings regarding its biological activity, including antiproliferative effects against cancer cell lines and antibacterial properties.

Chemical Structure

The compound features a benzoic acid moiety linked to a benzimidazole derivative through a methoxy group, with a dimethylpyridine substituent. This structural complexity is thought to contribute to its diverse biological activities.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 3.1 | |

| HCT116 (Colon) | 3.7 | |

| HEK 293 (Kidney) | 5.3 | |

| MDA-MB-231 (Breast) | 27.6 |

These results indicate that the compound exhibits selective cytotoxicity, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its antiproliferative effects appears to involve several pathways:

- Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest in the G1 phase, leading to reduced proliferation rates.

- Apoptosis Induction : Evidence suggests that it may trigger apoptosis through the activation of caspases, which are critical for programmed cell death.

- Reactive Oxygen Species (ROS) Production : Increased levels of ROS have been observed, which can lead to oxidative stress and subsequent cellular damage.

Antibacterial Activity

In addition to its anticancer properties, the compound has also been tested for antibacterial activity against various strains. The following table outlines the minimum inhibitory concentrations (MIC) observed:

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Enterococcus faecalis | 8 | |

| Escherichia coli (efflux) | 32 |

These findings indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

A notable case study involved the use of this compound in a therapeutic setting for breast cancer treatment. In vitro experiments demonstrated that treatment with the compound led to a significant reduction in tumor cell viability compared to untreated controls. Further studies are needed to explore its efficacy in vivo and its potential as part of combination therapy with existing chemotherapeutics.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzimidazol-2-yl)methoxy)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, intermediates like 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio]-1H-benzimidazole can be prepared via refluxing with potassium carbonate, sodium methoxide, and anhydrous MgCl₂ in methanol/water, yielding ~75% after purification . Optimizing base strength (e.g., K₂CO₃ vs. NaOMe) and solvent polarity (methanol/ethyl acetate) is critical for minimizing side reactions. Similar protocols for benzimidazole derivatives highlight the importance of temperature control (-20°C for sulfinyl group stabilization) and stoichiometric ratios .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Used to assess purity (e.g., 95.5% purity reported for intermediates) with reverse-phase columns and UV detection .

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridinyl methoxy groups at δ 3.8–4.2 ppm). IR identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfinyl (S=O, ~1040 cm⁻¹) groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in spectroscopic assignments for this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) provides definitive bond lengths, angles, and torsional conformations. For example, SHELX refinement can distinguish between isomeric forms or confirm the spatial orientation of the pyridinyloxy-benzimidazole moiety, which NMR alone may not resolve. This is critical when dealing with overlapping signals in crowded aromatic regions .

Q. What experimental strategies address discrepancies in synthetic yields or unexpected byproducts during scale-up?

- Methodological Answer :

- DoE (Design of Experiments) : Apply split-plot designs to test variables like catalyst loading (e.g., MgCl₂ in ), solvent ratios, and reaction time. For example, a randomized block design with replicates can identify optimal conditions for minimizing dimerization or oxidation byproducts .

- In-situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How can computational chemistry (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize the benzoic acid moiety’s acidity or the benzimidazole’s π-stacking potential.

- Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) by aligning the compound’s sulfinyl or methoxy groups into active sites, as demonstrated for similar triazole-benzimidazole hybrids .

Data Analysis & Theoretical Frameworks

Q. How should researchers interpret conflicting NMR data between synthetic batches?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by analyzing signal splitting at low temperatures.

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons and confirm connectivity in the pyridinyl-benzimidazole core .

- Cross-Validation : Compare with X-ray crystallography (SHELX-refined structures) to rule out conformational artifacts .

Q. What theoretical frameworks explain the reactivity of the pyridinyloxy-benzimidazole scaffold in nucleophilic substitutions?

- Methodological Answer :

- Hammett Analysis : Correlate substituent effects (e.g., electron-withdrawing methoxy groups) on reaction rates. The σₚ values of substituents on the pyridine ring influence the leaving group’s ability during nucleophilic attacks .

- Frontier Molecular Orbital Theory : Predict regioselectivity in electrophilic substitutions based on the HOMO distribution of the benzimidazole ring .

Methodological Optimization

Q. What purification techniques maximize yield while maintaining high purity for this compound?

- Methodological Answer :

- Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove inorganic salts (e.g., K₂CO₃) .

- Recrystallization : Chill ethyl acetate solutions to 0°C to precipitate the product as crystalline solids (~75% recovery) .

- Chromatography : Employ silica gel columns with gradient elution (hexane/EtOAc) for challenging separations of regioisomers .

Application-Driven Questions

Q. How can researchers design analogs to improve solubility without compromising target binding?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。